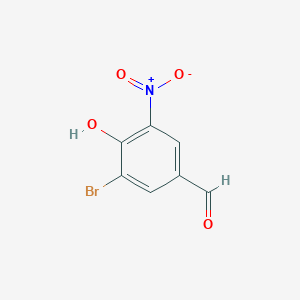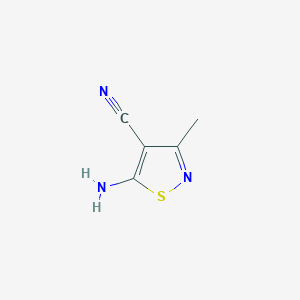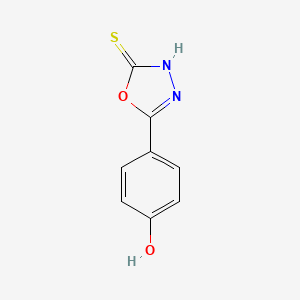
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives typically involves the reaction of appropriate precursors such as hydrazides with carbon disulfide under alkaline conditions or through the cyclization of hydrazide groups into the 1,3,4-oxadiazole nucleus. These methods result in compounds with significant antimicrobial activities, as demonstrated in studies where these compounds showed potent activity against various bacterial strains (Salimon, Salih, & Hussien, 2011).
Molecular Structure Analysis
The molecular structure of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives has been elucidated through various spectroscopic techniques including IR, NMR, and mass spectroscopy. These analyses confirm the presence of the oxadiazole ring and the mercapto group attached to the phenol moiety, which are key to the compound's biological and chemical properties (Gudipati, Anreddy, & Manda, 2011).
Chemical Reactions and Properties
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol and its derivatives participate in various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are fundamental in modifying the chemical structure for specific applications, such as enhancing antimicrobial or anticancer activity. The presence of the mercapto group also allows for further functionalization through thiol-based reactions (Hekal et al., 2020).
Aplicaciones Científicas De Investigación
Anti-Proliferative Activity
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives have demonstrated significant anti-proliferative activity against liver and breast cancer cell lines. The compounds exhibited selective action, showing efficacy against cancer cells while not harming normal fibroblasts. They influenced cell cycle progression and induced apoptosis, suggesting potential as candidates for anticancer and antitumor studies (Hekal et al., 2020).
Antioxidant Properties
Some derivatives of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have been investigated for their in-vitro antioxidant properties. These compounds displayed potential as effective antioxidants, offering a promising direction for further research in this area (Kumar K. et al., 2018).
Fungicidal Applications
Compounds derived from 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have been synthesized and tested against fungal species, indicating their potential use as fungicides. This application could be significant in agricultural and biological contexts (Giri & Nizamuddin, 1978).
Herbicidal Activity
Derivatives of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have shown moderate to high herbicidal activity against various weeds. This suggests potential applications in agriculture for weed control without causing crop injury (Tajik & Dadras, 2011).
Antimicrobial Effects
Some synthesized derivatives exhibit significant antimicrobial activity, with promising results against a range of bacteria and fungi. This aspect points to the potential of these compounds in the development of new antimicrobial agents (Salimon et al., 2011).
Anticancer Potential
Several 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives have been tested against cancer cell lines, showing dose-dependent inhibition of cell growth. Particularly, certain derivatives displayed potent activity, comparable to known anticancer agents, indicating their potential in anticancer drug development (Gudipati et al., 2011).
Direcciones Futuras
The compound and its derivatives have shown potential in various fields. For instance, a series of 5- or 7-substituted 3- {4- (5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and indicated as useful leads for anticancer drug development . Another compound, Stemazole, which is a derivative of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol”, exhibited remarkable proliferation-promoting activity in human hippocampal stem/progenitor cells .
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOFOYNPCHKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419765 | |
| Record name | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol | |
CAS RN |
69829-90-9 | |
| Record name | NSC524081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



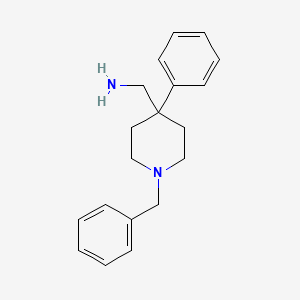
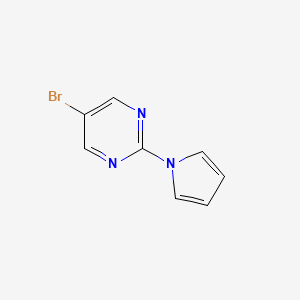


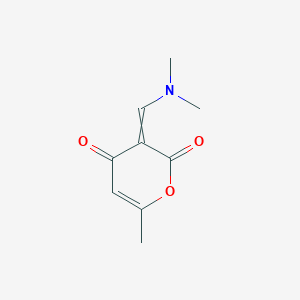
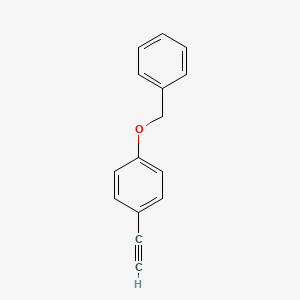
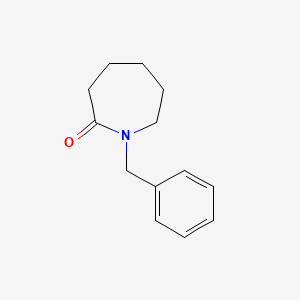

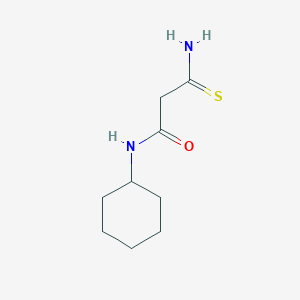
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

